molecular formula C13H11N3O3 B2575669 Methyl (4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate CAS No. 879616-49-6

Methyl (4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate

Cat. No.: B2575669
CAS No.: 879616-49-6
M. Wt: 257.249
InChI Key: TYLZXQVJFHKJJB-UHFFFAOYSA-N
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Description

Methyl (4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate is a heterocyclic compound with the molecular formula C13H11N3O3.

Preparation Methods

The synthesis of Methyl (4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminobenzimidazole with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .

Chemical Reactions Analysis

Methyl (4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl (4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl (4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl (4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate can be compared with other pyrimido[1,2-a]benzimidazole derivatives, such as:

Properties

IUPAC Name

methyl 2-(4-oxo-1H-pyrimido[1,2-a]benzimidazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-19-12(18)7-8-6-11(17)16-10-5-3-2-4-9(10)15-13(16)14-8/h2-6H,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLZXQVJFHKJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=O)N2C3=CC=CC=C3N=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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